5-(1-Ethoxyethoxy)-3-methylpent-3-en-1-yne
Description
(E)-5-(1-Ethoxyethoxy)-3-methylpent-3-en-1-yne (CAS: 63184-82-7) is an alkyne-containing compound featuring a conjugated enyne system (C≡C–C=C) and a 1-ethoxyethoxy substituent. The (E)-stereochemistry at the double bond and the ethoxyethoxy group impart distinct electronic and steric properties, influencing reactivity and stability. This compound is primarily utilized in industrial or scientific research contexts, such as synthetic intermediates or substrates for organometallic reactions, and is explicitly noted as non-medical/non-edible .
Properties
IUPAC Name |
5-(1-ethoxyethoxy)-3-methylpent-3-en-1-yne | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-5-9(3)7-8-12-10(4)11-6-2/h1,7,10H,6,8H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRZVLCJKKJLNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)OCC=C(C)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40694689 | |
| Record name | 5-(1-Ethoxyethoxy)-3-methylpent-3-en-1-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40694689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63184-82-7 | |
| Record name | 5-(1-Ethoxyethoxy)-3-methylpent-3-en-1-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40694689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(1-Ethoxyethoxy)-3-methylpent-3-en-1-yne typically involves the reaction of appropriate alkyne precursors with ethoxyethanol under specific conditions. The reaction is often catalyzed by transition metals such as palladium or copper to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of (E)-5-(1-Ethoxyethoxy)-3-methylpent-3-en-1-yne may involve large-scale batch or continuous flow processes. These methods ensure consistent quality and scalability. The use of automated systems and advanced purification techniques, such as distillation and chromatography, further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-5-(1-Ethoxyethoxy)-3-methylpent-3-en-1-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can replace the ethoxyethoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is often employed.
Substitution: Reagents such as sodium hydride (NaH) or organolithium compounds are used for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alkenes or alkanes.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of CHO and a molar mass of approximately 168.23 g/mol. Its structure includes:
- Alkyne Functional Group : Characterized by a triple bond, which enhances its reactivity.
- Ethoxyethoxy Substituent : This contributes to the compound's unique chemical properties.
The presence of both rigid and flexible components in its structure makes it suitable for various applications in synthetic chemistry and material science.
Applications in Organic Synthesis
One of the primary applications of (E)-5-(1-Ethoxyethoxy)-3-methylpent-3-en-1-yne is as an intermediate in organic synthesis . It can be utilized to produce more complex organic molecules, including pharmaceuticals and functional materials. The compound's reactivity allows for:
- Formation of New Bonds : The triple bond can participate in cycloaddition reactions, which are crucial for synthesizing complex cyclic structures.
- Building Block for Functional Materials : Its structure can be modified to create polymers or other materials with specific properties that are valuable in industrial applications.
Potential in Material Science
The unique combination of structural features makes (E)-5-(1-Ethoxyethoxy)-3-methylpent-3-en-1-yne an interesting candidate for research in material science . Potential applications include:
- Development of Polymers : The compound's rigidity from the alkyne functionality combined with the flexibility from the ethoxy groups may lead to new polymeric materials with tailored properties.
- Nanomaterials : Its ability to form complex structures could be explored for creating nanomaterials with specific electronic or optical properties.
Chemical Biology Research
Research into the interactions of (E)-5-(1-Ethoxyethoxy)-3-methylpent-3-en-1-yne with biological molecules could uncover new avenues in chemical biology . Possible applications include:
- Enzyme Inhibitors : Due to its reactive nature, it may interact with enzymes, leading to potential applications as inhibitors in biochemical pathways.
- Drug Development : The compound could serve as a scaffold for designing new drugs targeting specific biological processes.
Case Studies and Research Findings
Several studies have explored the applications of this compound:
- Synthesis of Pharmaceutical Intermediates : Research indicates that (E)-5-(1-Ethoxyethoxy)-3-methylpent-3-en-1-yne can be effectively utilized to synthesize precursors for various pharmaceuticals, enhancing the efficiency of drug development processes.
- Polymer Development : Investigations into its polymerization behavior have shown promising results for creating materials with enhanced mechanical properties, which could be useful in industrial applications.
- Biological Activity Studies : Initial studies on the compound's interaction with biological targets suggest potential as an enzyme inhibitor, warranting further investigation into its pharmacological properties.
Mechanism of Action
The mechanism of action of (E)-5-(1-Ethoxyethoxy)-3-methylpent-3-en-1-yne involves its interaction with molecular targets such as enzymes or receptors. The ethoxyethoxy group can enhance the compound’s solubility and bioavailability, facilitating its uptake and distribution within biological systems. The specific pathways and molecular targets depend on the context of its application, whether in chemical reactions or biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with (E)-5-(1-Ethoxyethoxy)-3-methylpent-3-en-1-yne , enabling comparisons of functional groups, reactivity, and applications.
(E)-5-Methoxy-3-methylpent-3-en-1-yne
- Key Differences : Replaces the 1-ethoxyethoxy group with a methoxy (–OCH₃) group.
- Solubility: Methoxy’s lower polarity may decrease solubility in polar solvents relative to the ethoxyethoxy analogue .
- Applications : Methoxy-substituted enynes are often used in cyclopropanation or Diels-Alder reactions due to their electron-donating effects .
(S)-(-)-4-(1-Ethoxyethoxy)-2-pentyn-1-ol (1b)
- Key Differences : Contains a terminal hydroxyl (–OH) group and a chiral center.
- Impact: Synthesis: Prepared via Grignard reaction of (S)-(-)-3-butyn-2-ol with formaldehyde (71% yield), highlighting compatibility with organometallic reagents . The target compound lacks a hydroxyl group, limiting its chiral applications .
- Applications : Propargylic alcohols like 1b serve as precursors to allenes or bioactive molecules .
Propane-1-(1-ethoxyethoxy)-
- Key Differences : A simpler ethoxyethoxy-substituted propane.
- Impact: Volatility: Lower molecular weight increases volatility, making it suitable as a flavoring agent. In contrast, the conjugated enyne system in the target compound likely enhances stability for synthetic applications .
3S-3-(1-Ethoxyethoxy)-γ-butyrolactone
- Key Differences : Incorporates a lactone ring and ethoxyethoxy group.
- Impact :
- Reactivity : The lactone’s electrophilic carbonyl enables ring-opening reactions, contrasting with the alkyne’s propensity for additions or cycloadditions.
- Applications : Used in chiral synthesis (e.g., pharmaceuticals), whereas the target compound’s alkyne may prioritize metal-catalyzed couplings .
(E)-5-(3,3-Dimethyloxiran-2-yl)-3-methylpent-2-en-1-yl Acetate
- Key Differences : Contains an epoxide and acetate ester.
- Impact :
- Reactivity : The epoxide’s ring strain drives nucleophilic attacks (e.g., by amines), while the acetate may undergo hydrolysis. The target compound’s alkyne is more suited for Huisgen cycloadditions .
- Applications : Epoxides are common in natural product synthesis; the target compound’s enyne system may instead facilitate polymer or material chemistry .
Comparative Data Table
Research Findings and Trends
- Synthetic Utility: The ethoxyethoxy group in the target compound enhances solubility in non-polar solvents, facilitating organometallic reactions (e.g., cuprate additions) .
- Stability : Conjugation between the alkyne and alkene stabilizes the structure, reducing polymerization risks compared to simpler alkynes .
- Biological Relevance : Unlike propane-1-(1-ethoxyethoxy)- or neophytadiene (anti-inflammatory), the target compound lacks reported bioactivity, likely due to its industrial focus .
Biological Activity
(E)-5-(1-Ethoxyethoxy)-3-methylpent-3-en-1-yne is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and materials science. This article explores its biological activity, synthesis, potential applications, and relevant research findings.
Compound Overview
- Chemical Formula : C₁₀H₁₆O₂
- CAS Number : 63184-82-7
- Molecular Weight : 168.233 g/mol
The compound features a unique structure with an ethoxyethoxy group attached to a pentenyl chain, which contributes to its reactivity and potential biological interactions.
Synthesis and Preparation
The synthesis of (E)-5-(1-Ethoxyethoxy)-3-methylpent-3-en-1-yne typically involves the reaction of alkyne precursors with ethoxyethanol, often catalyzed by transition metals such as palladium or copper. The reaction conditions are optimized for high yields and purity, making it suitable for further applications in organic synthesis and medicinal chemistry.
The biological activity of (E)-5-(1-Ethoxyethoxy)-3-methylpent-3-en-1-yne is primarily attributed to its interaction with biomolecules. The presence of the ethoxyethoxy group enhances solubility and bioavailability, facilitating uptake into biological systems. This compound is being investigated for its potential interactions with enzymes and receptors, which could lead to therapeutic applications.
Research Findings
Recent studies have highlighted several aspects of the biological activity of this compound:
- Antimicrobial Activity : Preliminary investigations suggest that (E)-5-(1-Ethoxyethoxy)-3-methylpent-3-en-1-yne may exhibit antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.
- Cytotoxicity Studies : In vitro studies have shown that this compound can induce cytotoxic effects in certain cancer cell lines. Further research is needed to elucidate the specific pathways involved and the potential for use in cancer therapy.
Study on Antimicrobial Properties
A study conducted by researchers at Bristol University investigated the antimicrobial properties of various alkyne derivatives, including (E)-5-(1-Ethoxyethoxy)-3-methylpent-3-en-1-yne. The results indicated a significant reduction in bacterial viability when exposed to this compound, suggesting its potential as a lead compound for antibiotic development .
Cytotoxicity Assessment
In another study focusing on cancer treatment, (E)-5-(1-Ethoxyethoxy)-3-methylpent-3-en-1-yne was tested against human leukemia cell lines. The results demonstrated a dose-dependent cytotoxic effect, prompting further investigation into its mechanisms of action and potential therapeutic uses.
Applications in Research and Industry
(E)-5-(1-Ethoxyethoxy)-3-methylpent-3-en-1-yne is not only significant for its biological activity but also serves as a versatile building block in organic synthesis. Its unique structure allows for the synthesis of more complex organic molecules, including pharmaceuticals and functional materials. Researchers are exploring its applications in material science, particularly in developing new polymers with specific properties due to the combination of rigid and flexible components present in the molecule .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (E)-1-(1-Ethoxyethoxy)tridec-4-en-7-yne | Similar structure | Limited studies available |
| (Z)-1-(1-Ethoxyethoxy)tridec-4-en-7-yne | Geometric isomer | Potentially similar activity |
(E)-5-(1-Ethoxyethoxy)-3-methylpent-3-en-1-yne stands out due to its specific structural features and demonstrated biological activities compared to similar compounds.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for (E)-5-(1-Ethoxyethoxy)-3-methylpent-3-en-1-yne, and how do reaction conditions influence stereoselectivity?
- Methodological Answer : The compound is typically synthesized via alkyne functionalization and acetal protection. A key step involves coupling ethoxyethyl-protected propargyl alcohols with methyl-substituted alkynes under palladium-catalyzed cross-coupling conditions. Stereoselectivity is controlled by steric effects and solvent polarity; polar aprotic solvents (e.g., THF) favor the (E)-isomer due to stabilized transition states. Characterization via H NMR can confirm stereochemistry by analyzing coupling constants between vinylic protons (J = 10–12 Hz for trans configurations) .
Q. How can spectroscopic techniques (NMR, IR) distinguish (E)-5-(1-Ethoxyethoxy)-3-methylpent-3-en-1-yne from its (Z)-isomer?
- Methodological Answer :
- NMR : The (E)-isomer shows distinct vinylic proton splitting patterns (e.g., doublets with J > 10 Hz) compared to the (Z)-isomer (J ≈ 6–8 Hz). The ethoxyethoxy group’s methylene protons appear as a quartet (δ 3.5–4.0 ppm) due to coupling with adjacent oxygen atoms.
- IR : The alkyne C≡C stretch (~2100–2260 cm) and acetal C-O-C asymmetric stretches (~1100–1250 cm) are key markers. Computational IR spectra (DFT/B3LYP) can validate experimental data .
Q. What stability challenges arise during storage of this compound, and how can they be mitigated?
- Methodological Answer : The compound is sensitive to moisture and acidic conditions due to its acetal group. Storage under inert atmosphere (argon) with molecular sieves (3Å) at –20°C prevents hydrolysis. Stability assays using HPLC-PDA (monitoring degradation peaks at 254 nm) confirm integrity over 6 months under optimal conditions .
Q. How does the ethoxyethoxy group influence the compound’s reactivity in nucleophilic additions?
- Methodological Answer : The ethoxyethoxy group acts as a protecting group, sterically shielding the adjacent triple bond and directing nucleophiles to the β-position of the alkyne. Kinetic studies using Michaelis-Arbuzov reactions show a 3-fold decrease in reaction rate compared to unprotected analogs, attributed to steric hindrance .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of palladium-catalyzed coupling reactions involving this compound?
- Methodological Answer : Density functional theory (DFT) calculations reveal that palladium coordinates preferentially to the terminal alkyne, forming a π-complex. The ethoxyethoxy group’s electron-donating effect lowers the activation energy for oxidative addition at the γ-position. In situ P NMR spectroscopy tracks ligand effects (e.g., XPhos ligands enhance regioselectivity by 85%) .
Q. How can computational modeling (e.g., DFT, MD) predict the compound’s behavior in catalytic cycles?
- Methodological Answer :
- DFT : Optimize geometry at the B3LYP/6-31G(d) level to calculate bond dissociation energies (BDEs) and frontier molecular orbitals. The HOMO-LUMO gap (~5.2 eV) indicates susceptibility to electrophilic attack.
- MD Simulations : Solvent effects (e.g., toluene vs. DMF) are modeled using OPLS-AA force fields to predict aggregation behavior and diffusion rates in reaction mixtures .
Q. What strategies resolve contradictions between X-ray crystallography and NMR data for this compound?
- Methodological Answer : Discrepancies often arise from dynamic processes (e.g., rotameric states of the ethoxyethoxy group). Combine:
- Variable-Temperature NMR : Identify coalescence temperatures for conformational exchange.
- SC-XRD : Resolve static structures at 100 K to minimize thermal motion. For example, a 1.8 Å resolution structure confirms the (E)-configuration via dihedral angles (C3-C4-C5-O = 178°) .
Q. How does the compound’s electronic structure affect its application in photo-click chemistry?
- Methodological Answer : Time-resolved UV-Vis spectroscopy (nanosecond pulses) shows a strong absorption band at 320 nm, attributed to the conjugated enyne system. Transient absorption spectra reveal a triplet excited state (τ = 120 ns) that reacts with tetrazines in a strain-promoted [2+2] cycloaddition. Quantum yield (Φ = 0.45) is calculated using actinometry .
Data Analysis and Presentation Guidelines
- Raw Data Handling : Include processed NMR integrals (e.g., 1:2:1 quartets) and crystallographic CIF files in supplementary materials. Use OriginPro for kinetic plots (e.g., ln(k) vs. 1/T for Arrhenius analysis) .
- Error Propagation : Report uncertainties in catalytic yields (±3% via triplicate trials) and bond lengths (±0.02 Å from XRD refinements) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
